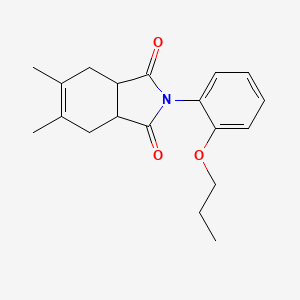
5,6-DIMETHYL-2-(2-PROPOXY-PHENYL)-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIMETHYL-2-(2-PROPOXY-PHENYL)-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE is an organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-(2-PROPOXY-PHENYL)-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as 2-propoxybenzaldehyde and dimethylamine.
Condensation Reaction: Formation of an intermediate through a condensation reaction.
Cyclization: Cyclization of the intermediate to form the isoindole core.
Functional Group Modifications: Introduction of methyl groups and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, or chromatography for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHYL-2-(2-PROPOXY-PHENYL)-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-(2-PROPOXY-PHENYL)-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE would involve its interaction with specific molecular targets. This could include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathways: Modulation of biochemical pathways involved in cellular processes.
Effects: Resulting in changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole core structures.
Phenyl Derivatives: Compounds with similar phenyl substituents.
Uniqueness
5,6-DIMETHYL-2-(2-PROPOXY-PHENYL)-3A,4,7,7A-TETRAHYDRO-ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5,6-dimethyl-2-(2-propoxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-9-23-17-8-6-5-7-16(17)20-18(21)14-10-12(2)13(3)11-15(14)19(20)22/h5-8,14-15H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRFQFFADCPFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1N2C(=O)C3CC(=C(CC3C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














